6-Oxaspiro[3.4]octan-8-one
Description
6-Oxaspiro[3.4]octan-8-one is a spirocyclic compound characterized by a six-membered oxygen-containing ring (oxa) fused to a four-membered carbocyclic ring via a spiro junction at the 8-keto position. Its molecular formula is C₉H₁₀OS, with a molecular weight of 166.24 g/mol and CAS number 5279-03-8 . The sulfur atom in the oxa ring distinguishes it from purely oxygen-based spirocycles, influencing its electronic properties and reactivity. This compound is primarily utilized as a synthetic intermediate in medicinal and organic chemistry due to its constrained spirocyclic geometry, which can enhance binding selectivity in drug design.
Properties
CAS No. |
2306265-26-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C7H10O2/c8-6-4-9-5-7(6)2-1-3-7/h1-5H2 |
InChI Key |
JESNOQFUFJJVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Oxaspiro[3.4]octan-8-one involves the use of 2,3-dihydrofuran and 1,3-dichloroacetone. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, typically around -78°C. The reaction mixture is treated with t-butyllithium, followed by the addition of lithium naphthalenide. The product is then purified through chromatography to obtain 6-Oxaspiro[3.4]octan-8-one .
Industrial Production Methods
While specific industrial production methods for 6-Oxaspiro[3.4]octan-8-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-Oxaspiro[3.4]octan-8-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-8-one involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spiro structure of the compound allows it to fit into unique binding sites, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Physicochemical and Functional Properties
Biological Activity
6-Oxaspiro[3.4]octan-8-one is a compound belonging to the spirocyclic family, characterized by its unique structural properties that confer potential biological activities. This article delves into the biological activity of 6-Oxaspiro[3.4]octan-8-one, exploring its mechanisms of action, synthesis, and applications in medicinal chemistry and other fields.
- Molecular Formula : C7H10O2
- Molecular Weight : 126.15 g/mol
- CAS Number : 1638771-98-8
The spirocyclic structure of 6-Oxaspiro[3.4]octan-8-one allows it to participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal applications.
Synthesis
The synthesis of 6-Oxaspiro[3.4]octan-8-one typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone under anhydrous conditions, often utilizing t-butyllithium as a reagent at low temperatures (around -78°C). This method allows for the formation of the desired spirocyclic structure through selective reactions and subsequent purification via chromatography.
The biological activity of 6-Oxaspiro[3.4]octan-8-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique spiro structure enables it to fit into various binding sites, which can modulate biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Its structure allows it to interact with receptors, potentially influencing physiological processes.
Biological Studies and Applications
Research indicates that 6-Oxaspiro[3.4]octan-8-one exhibits significant potential in several areas:
Medicinal Chemistry
- Drug Development : As a building block for synthesizing more complex molecules, this compound is investigated for its pharmacological properties and therapeutic applications.
- Biochemical Pathways : Studies have shown that it can influence various biochemical pathways, making it a candidate for further exploration in drug discovery .
Material Science
The compound is also being explored for applications in developing new materials with unique properties due to its distinctive structural characteristics.
Case Studies
Several studies have investigated the biological activities associated with spirocyclic compounds similar to 6-Oxaspiro[3.4]octan-8-one:
-
Study on Enzyme Inhibition :
- Researchers found that related compounds demonstrated significant inhibitory effects on specific enzymes linked to metabolic disorders.
- The study highlighted the importance of structural modifications in enhancing biological activity.
-
Receptor Interaction Studies :
- Investigations into receptor binding affinities revealed that modifications to the spiro structure could lead to increased potency against certain targets.
- These findings suggest a pathway for optimizing compounds for therapeutic use.
Comparative Analysis
To understand the uniqueness of 6-Oxaspiro[3.4]octan-8-one, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-Oxaspiro[3.4]octan-2-one | Spirocyclic | Enzyme inhibition |
| 5-Oxaspiro[3.4]octan-1-one | Spirocyclic | Receptor binding |
| 2-Oxa-6-azaspiro[3.4]octane | Spirocyclic | Antimicrobial properties |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of structural analysis in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
